molecular formula C15H17FN4O3 B589017 依诺沙星-d8 CAS No. 1329642-60-5

依诺沙星-d8

货号 B589017
CAS 编号: 1329642-60-5
分子量: 328.373
InChI 键: IDYZIJYBMGIQMJ-SQUIKQQTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Enoxacin-d8 (hydrochloride) is an internal standard used for the quantification of enoxacin. It is a deuterated form of enoxacin, specifically labeled with eight deuterium atoms. The compound is employed in analytical methods such as gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) to accurately measure enoxacin levels in biological samples .

科学研究应用

依诺沙星及其衍生物的抗癌活性

依诺沙星是第二代喹诺酮,显示出有希望的抗癌活性,通过独特的细胞毒作用机制与其他喹诺酮区分开来。它增强了RNA干扰,促进微RNA加工,并产生自由基。依诺沙星的抗癌潜力源于其促凋亡、细胞周期阻滞和细胞静止效应,以及对癌症侵袭的显著限制。其潜在机制包括竞争性抑制液泡H+-ATP酶亚基和抑制c-Jun N-末端激酶信号通路。新合成的依诺沙星衍生物表现出增强的细胞毒作用,重点放在促氧化、促凋亡和微RNA干扰作用上。这些机制有助于更安全、更选择性和更有效的抗癌疗法,使依诺沙星成为一种被低估的药物,具有广泛的抗癌应用(Jałbrzykowska等,2022)

抗氧化活性评估中的分析方法

抗氧化剂的研究,包括与依诺沙星-d8及其衍生物相关的研究,在食品工程、医学和药学等各个领域至关重要。对用于确定抗氧化活性的分析方法进行关键审查,突出了氧自由基吸收能力(ORAC)和还原性抗氧化能力(FRAP)测试等试验的重要性。这些基于氢原子或电子转移的试验对于评估复杂样品的抗氧化能力至关重要。化学方法与电化学方法的结合提供了全面的方法来理解涉及多种抗氧化剂的过程的机制和动力学(Munteanu & Apetrei, 2021)

作用机制

Target of Action

Enoxacin-d8, a deuterium-labeled variant of Enoxacin, primarily targets bacterial enzymes involved in DNA replication. The key targets are DNA gyrase (DNA Topoisomerase II) and DNA topoisomerase 4 . These enzymes play a crucial role in bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

Enoxacin-d8 exerts its bactericidal action by inhibiting the essential bacterial enzymes DNA gyrase and DNA topoisomerase 4 . It binds to these enzymes, blocking bacterial DNA replication by preventing the untwisting required to replicate one DNA double helix into two . This interaction disrupts the bacterial cell’s ability to replicate and repair its DNA, leading to cell death .

Biochemical Pathways

Enoxacin-d8 affects the biochemical pathways involved in bacterial DNA replication and repair . By inhibiting DNA gyrase and DNA topoisomerase 4, it disrupts the normal functioning of these pathways, leading to the cessation of bacterial growth and eventual cell death . Additionally, Enoxacin has been reported to enhance microRNA processing, which can lead to a wide response in cells .

Pharmacokinetics

Enoxacin is well absorbed from the gastrointestinal tract and is widely distributed throughout the body and in different biological tissues . It is primarily excreted in the urine as unchanged drug .

Result of Action

The molecular and cellular effects of Enoxacin-d8’s action include the inhibition of bacterial growth and the induction of bacterial cell death . This is achieved through the disruption of DNA replication and repair processes in the bacterial cell . Additionally, Enoxacin has been reported to enhance the maturation of microRNAs, which can have various effects on cellular processes .

Action Environment

The efficacy and stability of Enoxacin-d8 can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate of reaction of Enoxacin with reactive species . Additionally, the presence of organic matter and water depth can impact the half-life of Enoxacin in sunlit natural waters

生化分析

Biochemical Properties

Enoxacin-d8, like Enoxacin, interferes with DNA replication by inhibiting bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, and their inhibition leads to the bactericidal action of Enoxacin-d8 . Enoxacin-d8 also acts as a microRNA processing activator, enhancing siRNA-mediated mRNA degradation and promoting the biogenesis of endogenous microRNAs .

Cellular Effects

Enoxacin-d8 has potent activities against both gram-positive and -negative bacteria . It enhances the production of miRNAs with tumor suppressor functions, thus showing a cancer-specific growth-inhibitory effect . This effect is mediated by the miRNA biosynthesis protein TAR RNA-binding protein 2 (TRBP) .

Molecular Mechanism

The molecular mechanism of Enoxacin-d8 involves binding to bacterial DNA gyrase and topoisomerase IV, inhibiting these enzymes and thereby blocking bacterial DNA replication . In addition, Enoxacin-d8 binds to the miRNA biosynthesis protein TRBP, enhancing the processing of microRNAs .

Metabolic Pathways

Enoxacin-d8, as a fluoroquinolone antibiotic, is likely to be involved in the metabolic pathways related to drug metabolism and excretion

Transport and Distribution

As with other antibiotics, it is likely that Enoxacin-d8 is transported via passive diffusion and active transport mechanisms .

Subcellular Localization

Given its mechanism of action, it is likely that Enoxacin-d8 localizes to areas of the cell where DNA replication occurs .

属性

1. Design of the Synthesis Pathway: Enoxacin-d8 can be synthesized by introducing eight deuterium atoms into the enoxacin molecule. This can be achieved by using deuterated reagents in the synthesis pathway. The starting material for the synthesis pathway can be enoxacin or any of its derivatives. The deuterated reagents can be used at specific points in the synthesis pathway to introduce deuterium atoms into the molecule. 2. Starting Materials: - Enoxacin or any of its derivatives - Deuterated reagents (e.g. deuterated water, deuterated acids, deuterated solvents) 3. Reaction: 1. Synthesis of intermediate compound A: - Enoxacin is reacted with deuterated water in the presence of a deuterated acid catalyst to form intermediate compound A, which contains one deuterium atom. 2. Synthesis of intermediate compound B: - Intermediate compound A is reacted with a deuterated amine in the presence of a deuterated solvent to form intermediate compound B, which contains two deuterium atoms. 3. Synthesis of intermediate compound C: - Intermediate compound B is reacted with a deuterated carboxylic acid in the presence of a deuterated solvent to form intermediate compound C, which contains four deuterium atoms. 4. Synthesis of enoxacin-d8: - Intermediate compound C is reacted with a deuterated reagent (e.g. deuterated water, deuterated acid, deuterated solvent) in the presence of a deuterated catalyst to form enoxacin-d8, which contains eight deuterium atoms.

CAS 编号

1329642-60-5

分子式

C15H17FN4O3

分子量

328.373

IUPAC 名称

1-ethyl-6-fluoro-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C15H17FN4O3/c1-2-19-8-10(15(22)23)12(21)9-7-11(16)14(18-13(9)19)20-5-3-17-4-6-20/h7-8,17H,2-6H2,1H3,(H,22,23)/i3D2,4D2,5D2,6D2

InChI 键

IDYZIJYBMGIQMJ-SQUIKQQTSA-N

SMILES

CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O

同义词

1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-1,8-naphthyridine-3-carboxylic Acid-d8;  Enofloxacin-d8;  Enofloxacine-d8;  Enoksetin-d8;  Flumark-d8;  NSC 629661-d8;  PD 107779-d8;  Penetrex-d8; 

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。